molecular formula C17H13F2N3O2 B10906139 1-[(2-fluorophenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide

1-[(2-fluorophenoxy)methyl]-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B10906139
M. Wt: 329.30 g/mol
InChI Key: YKYKHSJHVKFPDS-UHFFFAOYSA-N
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Description

1-[(2-FLUOROPHENOXY)METHYL]-N~3~-(2-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole carboxamides. This compound is characterized by the presence of fluorine atoms, which often impart unique chemical and biological properties. The compound’s structure includes a pyrazole ring, a carboxamide group, and two fluorophenyl groups, making it a molecule of interest in various scientific fields.

Preparation Methods

The synthesis of 1-[(2-FLUOROPHENOXY)METHYL]-N~3~-(2-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common synthetic route involves the reaction of 2-fluorophenol with a suitable alkylating agent to form 2-fluorophenoxyalkane. This intermediate is then reacted with hydrazine derivatives to form the pyrazole ring.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process .

Chemical Reactions Analysis

1-[(2-FLUOROPHENOXY)METHYL]-N~3~-(2-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2-FLUOROPHENOXY)METHYL]-N~3~-(2-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-FLUOROPHENOXY)METHYL]-N~3~-(2-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity towards these targets. The pyrazole ring and carboxamide group play crucial roles in stabilizing the compound-target complex, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar compounds to 1-[(2-FLUOROPHENOXY)METHYL]-N~3~-(2-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE include other fluorinated pyrazole derivatives and carboxamides. These compounds share structural similarities but differ in their specific functional groups and substitution patterns. The presence of fluorine atoms in 1-[(2-FLUOROPHENOXY)METHYL]-N~3~-(2-FLUOROPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE imparts unique properties, such as increased metabolic stability and enhanced biological activity, making it distinct from its analogs .

Similar Compounds

Properties

Molecular Formula

C17H13F2N3O2

Molecular Weight

329.30 g/mol

IUPAC Name

1-[(2-fluorophenoxy)methyl]-N-(2-fluorophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C17H13F2N3O2/c18-12-5-1-3-7-14(12)20-17(23)15-9-10-22(21-15)11-24-16-8-4-2-6-13(16)19/h1-10H,11H2,(H,20,23)

InChI Key

YKYKHSJHVKFPDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=NN(C=C2)COC3=CC=CC=C3F)F

Origin of Product

United States

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